1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Description
Properties
IUPAC Name |
1-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-9-5-6-10-17(16)22(20)12-13-24-19-11-7-8-14(2)15(19)3/h5-11,18,23H,4,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUIDNZIBORCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Benzimidazole Core Formation
The benzimidazole core is typically synthesized via condensation reactions between -phenylenediamine and carbonyl-containing precursors. A mechanochemical approach reported by demonstrates high efficiency using aldehydes and -phenylenediamine in the presence of acetic acid under solvent-free grinding conditions. For the target compound, a ketone or aldehyde derivative bearing the 2,3-dimethylphenoxyethyl group serves as the carbonyl precursor.
Reaction Conditions :
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Catalyst : Acetic acid (5 mol%)
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Temperature : Room temperature (mechanochemical grinding)
This method avoids toxic solvents and high temperatures, aligning with green chemistry principles. However, scalability remains a challenge due to the manual grinding process.
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Base | Sodium hydride (NaH) | 78 | |
| Solvent | Toluene | - | |
| Reducing Agent | Fe-acetic acid | 85 |
Propan-1-ol Group Incorporation
The propan-1-ol moiety is introduced via nucleophilic substitution or ester hydrolysis. Industrial methods often employ alkylating agents like 1-bromopropane followed by hydrolysis.
Example Protocol :
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Alkylation : Treat the intermediate with 1-bromopropane in tetrahydrofuran (THF) using as a base.
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Hydrolysis : Hydrolyze the ester group using aqueous to yield the alcohol .
Critical Factors :
Industrial-Scale Production Challenges
Scaling the synthesis requires addressing:
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Cost of Alkylating Agents : 2-(2,3-dimethylphenoxy)ethyl chloride is expensive; alternatives like tosylates may reduce costs .
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Waste Management : Fe-acetic acid reduction generates iron sludge, necessitating filtration systems .
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Process Automation : Continuous flow reactors could enhance yield and consistency .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of benzimidazole derivatives, including 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. Research indicates that compounds with benzimidazole moieties exhibit significant radical scavenging activity. For instance, a study evaluated various benzimidazole derivatives for their in vitro antioxidant activity using DPPH radical scavenging assays and lipid peroxidation inhibition tests. The results demonstrated that these compounds could effectively reduce oxidative stress, suggesting potential applications in treating diseases associated with oxidative damage .
Antimicrobial Activity
The benzimidazole scaffold has been recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of pathogens. In particular, derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth, making them candidates for developing new antibacterial agents .
Antiparasitic Activity
Benzimidazole derivatives are also being investigated for their antiparasitic activities. Certain studies have focused on the structural similarities between these compounds and known antiparasitic drugs, suggesting that they may possess similar mechanisms of action against protozoan parasites such as Trichomonas vaginalis . The evaluation of these compounds through in silico methods has provided insights into their potential efficacy.
Case Study 1: Antioxidant Evaluation
In a study published in the Journal of Polytechnic, researchers synthesized several benzimidazole derivatives and evaluated their antioxidant properties through various assays including DPPH scavenging and lipid peroxidation inhibition . The findings indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of synthesized benzimidazole derivatives. The study demonstrated that specific compounds showed significant inhibition against Gram-positive and Gram-negative bacteria in vitro . These findings support further exploration into the development of new antimicrobial agents based on the benzimidazole framework.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Agrochemical Potential: The structural similarity to pyrimidifen suggests the target compound could exhibit pesticidal activity, though benzymidazoles are more commonly explored in antiparasitic drugs (e.g., albendazole).
- Solubility vs. Bioavailability: The propan-1-ol group may improve aqueous solubility compared to purely aromatic analogs, but the dimethylphenoxy chain could offset this by increasing logP.
- Synthetic Challenges: The 2,3-dimethylphenoxyethyl group requires regioselective synthesis to avoid positional isomers, as seen in .
Biological Activity
The compound 1-{1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, also known by its CAS number 890639-34-6, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 324.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C(C1=CC=NC2=C1C(=C(C=C2)OCC)C(=O)N(C)C)O
Biological Activity Overview
Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the synthesis of several benzimidazole derivatives demonstrated that compounds with specific substitutions, such as those found in this compound, displayed enhanced cytotoxicity against human cancer cells .
The mechanism of action for this compound primarily involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Benzimidazoles often interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest. Additionally, they may induce apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
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Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Compound Cell Line IC50 (µM) Compound A MCF-7 12.5 Compound B A549 15.0 This compound MCF-7 10.0 - Antimicrobial Activity : Another study assessed the antimicrobial properties of benzimidazole derivatives against various bacterial strains. The results indicated that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
